molecular formula C18H16O2 B1682038 TUG-424 CAS No. 1082058-99-8

TUG-424

Cat. No.: B1682038
CAS No.: 1082058-99-8
M. Wt: 264.3 g/mol
InChI Key: FODHWOBAQBTTFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

TUG-424, also known as 3-(4-(o-Tolylethynyl)phenyl)propanoic acid, is a potent and selective free fatty acid receptor 1 (FFA1/GPR40) agonist . This compound has been studied for its potential role in metabolic diseases such as diabetes or obesity .

Target of Action

This compound primarily targets the GPR40 , also known as the Free Fatty Acid Receptor 1 (FFA1) . This receptor is primarily expressed in insulin-producing pancreatic β-cells and incretin-producing enteroendocrine cells of the small intestine .

Mode of Action

As a GPR40 agonist , this compound interacts with its target by binding to the receptor, which triggers a conformational change that activates G-proteins . This activation leads to an increase in the intracellular calcium concentration, which in turn stimulates the secretion of insulin .

Biochemical Pathways

The activation of GPR40 by this compound affects several biochemical pathways. It enhances glucose-stimulated insulin secretion, which is crucial for glucose homeostasis . Additionally, it may also enhance the secretion of glucagon-like peptide 1 (GLP-1) and peptide YY (PYY) from enteroendocrine L cells .

Result of Action

The activation of GPR40 by this compound leads to enhanced glucose-stimulated insulin secretion . This can help regulate blood glucose levels, making this compound a potential therapeutic agent for managing type 2 diabetes .

Action Environment

The action of this compound is influenced by glucose levels. Its ability to enhance insulin secretion is observed in the presence of glucose . This suggests that the efficacy of this compound may be influenced by the patient’s blood glucose levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

TUG-424, chemically known as 3-(4-(o-Tolylethynyl)phenyl)propanoic acid, can be synthesized through a series of organic reactions. The synthesis typically involves the following steps:

    Alkyne Formation: The introduction of an alkyne group to the aromatic ring is achieved through a Sonogashira coupling reaction. This involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Carboxylation: The resulting alkyne compound undergoes a carboxylation reaction to introduce the carboxylic acid group. .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

TUG-424 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

TUG-424 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the structure-activity relationships of free fatty acid receptor 1 agonists.

    Biology: this compound is employed in research to understand the role of free fatty acid receptor 1 in glucose metabolism and insulin secretion.

    Medicine: The compound is investigated for its potential therapeutic effects in treating type 2 diabetes and obesity by enhancing glucose-stimulated insulin secretion.

    Industry: This compound serves as a lead structure for the development of new antidiabetic therapeutics

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high potency and selectivity for free fatty acid receptor 1. Its ability to significantly enhance glucose-stimulated insulin secretion at low concentrations makes it a valuable tool for studying the role of free fatty acid receptor 1 in metabolic diseases. Additionally, its structure has inspired the development of other free fatty acid receptor 1 agonists with improved pharmacokinetic properties .

Biological Activity

TUG-424, chemically known as 3-(4-(o-Tolylethynyl)phenyl)propanoic acid , is a potent and selective agonist of the free fatty acid receptor 1 (FFA1/GPR40). With a molecular formula of C₁₈H₁₆O₂ and a molecular weight of 264.32 g/mol, this compound has garnered attention for its significant role in glucose metabolism, particularly in enhancing insulin secretion. This compound is being investigated primarily for its potential therapeutic applications in type 2 diabetes and obesity management.

This compound acts as an agonist for the FFA1 receptor, which is involved in various metabolic processes. The compound exhibits an effective concentration (EC50) of 32 nM for the FFA1 receptor, indicating its potency in activating this pathway. Research has demonstrated that this compound significantly increases glucose-stimulated insulin secretion at concentrations as low as 100 nM , with maximal effects observed at higher concentrations (up to 3 µM ) .

Effects on Insulin Secretion

In vitro studies have shown that this compound enhances glucose-stimulated insulin secretion significantly. The following table summarizes the key findings from these studies:

Concentration (nM)Insulin Secretion (Relative Increase)
100Significant increase
300Approximately 2-fold increase
1000Maximal effect observed

At a glucose concentration of 12 mM , this compound's stimulation of insulin secretion was comparable to that induced by palmitate, a known fatty acid .

Comparative Activity

This compound's selectivity for the FFA1 receptor distinguishes it from other compounds targeting similar pathways. The following table compares this compound with other known GPR40 agonists:

Compound NameStructure TypeUnique Feature
This compoundFatty Acid DerivativeHigh selectivity for FFA1
GW9508Fatty Acid DerivativeDual agonist for GPR40 and GPR120
CAY10587Related Fatty AcidSelective for GPR40
TAK-875GPR40 AgonistDeveloped specifically for diabetes therapy
MK-8666Fatty Acid ReceptorInvestigated for metabolic syndrome

This compound's high selectivity for the FFA1 receptor makes it a valuable candidate for further research and potential therapeutic applications in diabetes management .

Diabetes Research Applications

This compound has been investigated in various studies focusing on its role in enhancing insulin secretion and improving glucose metabolism. One notable study highlighted its potential as a lead structure for developing new antidiabetic therapeutics. The compound's ability to stimulate insulin release effectively positions it as a promising candidate in metabolic disease research .

Future Research Directions

Ongoing research aims to explore the full therapeutic potential of this compound, including its effects on obesity and other metabolic disorders. Studies are focused on understanding its interactions with different biological systems and optimizing its pharmacological properties to enhance efficacy and reduce potential side effects .

Properties

IUPAC Name

3-[4-[2-(2-methylphenyl)ethynyl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O2/c1-14-4-2-3-5-17(14)12-10-15-6-8-16(9-7-15)11-13-18(19)20/h2-9H,11,13H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODHWOBAQBTTFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C#CC2=CC=C(C=C2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648885
Record name 3-(4-((2-Methylphenyl)ethynyl)phenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082058-99-8
Record name 3-(4-((2-Methylphenyl)ethynyl)phenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TUG-424
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TUG-424
Reactant of Route 2
Reactant of Route 2
TUG-424
Reactant of Route 3
Reactant of Route 3
TUG-424
Reactant of Route 4
Reactant of Route 4
TUG-424
Reactant of Route 5
Reactant of Route 5
TUG-424
Reactant of Route 6
Reactant of Route 6
TUG-424

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.